(3R,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Overview
Description
(3R,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The compound’s unique structure, featuring both hydroxy and methoxy functional groups, makes it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a β-lactam ring formation reaction, where a suitable amine reacts with a β-lactam precursor in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the temperature is carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various alcohol derivatives.
Scientific Research Applications
(3R,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound’s β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. Additionally, the compound’s hydroxy and methoxy groups may interact with other biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Hydroxy-4-phenylazetidin-2-one: Lacks the methoxy group, which may affect its biological activity.
(3R,4R)-3-Hydroxy-1-(4-hydroxyphenyl)-4-phenylazetidin-2-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
(3R,4R)-3-Hydroxy-1-(4-chlorophenyl)-4-phenylazetidin-2-one: The presence of a chlorine atom can significantly change the compound’s properties and applications.
Uniqueness
The presence of both hydroxy and methoxy groups in (3R,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one makes it unique compared to its analogs. These functional groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHXQPVCMMHRO-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2[C@@H]([C@H](C2=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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